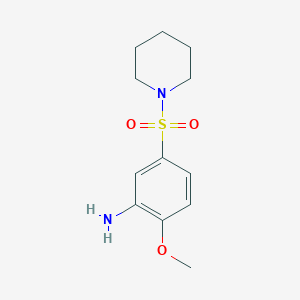

![molecular formula C21H22N2O2S B2996837 2-(4-methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide CAS No. 896614-18-9](/img/structure/B2996837.png)

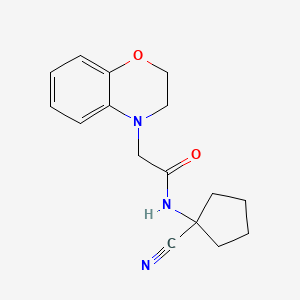

2-(4-methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as phenylacetamides . These are amide derivatives of phenylacetic acids .

Synthesis Analysis

While specific synthesis methods for this exact compound were not found, it’s worth noting that similar compounds such as 4-Methoxyphenethylamine have been used as precursors for the synthesis of other organic compounds by the alkylation reaction .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a methoxyphenyl group, a thiazolyl group, and an acetamide group . The exact 3D structure may be viewed using specialized software .Chemical Reactions Analysis

Phenylacetamides, like this compound, can react with bases in a process called “neutralization”, which produces water and a salt . They can also react with active metals to form gaseous hydrogen and a metal salt .Wissenschaftliche Forschungsanwendungen

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides, including their metabolism in human and rat liver microsomes, sheds light on the metabolic pathways that similar compounds might undergo. These studies have implications for understanding the environmental and health impacts of such chemicals (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Antimicrobial Activities of Thiazoles

The synthesis of thiazoles and their fused derivatives, and evaluation of their antimicrobial activities, illustrate the potential pharmaceutical applications of thiazole-containing compounds like the one (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Protein Tyrosine Phosphatase 1B Inhibitors

The designed and synthesized ethyl acetamide derivatives, including those with a methoxyphenyl group, have been evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), suggesting potential applications in the treatment of diabetes (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Anion Coordination and Molecular Geometry

Research on amide derivatives' spatial orientations and their coordination with anions highlights the structural versatility of such compounds, which could be crucial for designing novel materials or catalysts (Kalita & Baruah, 2010).

Glutaminase Inhibitors

The synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors demonstrate the therapeutic potential of acetamide derivatives in cancer treatment by targeting metabolic pathways (Shukla et al., 2012).

Wirkmechanismus

Target of Action

It’s worth noting that 4-methoxyphenethylamine, a compound with a similar structure, is known to inhibit the monoamine oxidase . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are involved in transmitting signals in the brain.

Mode of Action

Based on the information about 4-methoxyphenethylamine, it can be inferred that this compound might interact with its target by inhibiting the action of the enzyme, thereby preventing the oxidation of monoamines .

Biochemical Pathways

Given the potential inhibition of monoamine oxidase, it could be inferred that the compound might affect the metabolic pathways of monoamines, such as serotonin, dopamine, and norepinephrine .

Result of Action

If the compound does indeed inhibit monoamine oxidase, it could potentially increase the levels of monoamines in the brain, which could have various effects depending on the specific monoamine .

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-15-3-7-17(8-4-15)21-23-18(14-26-21)11-12-22-20(24)13-16-5-9-19(25-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTQSIKPTXTUJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2996757.png)

![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2996770.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate](/img/structure/B2996771.png)

![3-{[7-methyl-4,4-dioxo-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2996774.png)

![5-Fluorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2996775.png)

![1-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2996777.png)